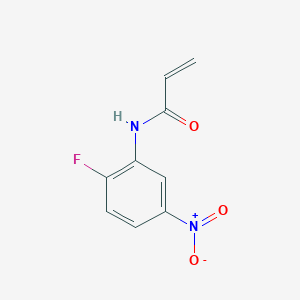

N-(2-fluoro-5-nitrophenyl)acrylamide

Description

Structural Isomerism

Positional isomerism arises from alternative arrangements of substituents on the phenyl ring. For example:

- 3-Fluoro-4-nitrophenyl isomer : Fluorine at position 3 and nitro at position 4.

- 4-Fluoro-3-nitrophenyl isomer : Fluorine at position 4 and nitro at position 3.

These isomers exhibit distinct physicochemical properties due to variations in electronic effects and steric hindrance. The para-nitro and ortho-fluoro configuration in the parent compound minimizes steric clashes while maximizing resonance stabilization of the nitro group.

Molecular Formula and Weight Analysis

The molecular formula C₉H₇FN₂O₃ reflects the compound’s composition:

- Carbon (C) : 9 atoms (51.4% by mass)

- Hydrogen (H) : 7 atoms (3.3%)

- Fluorine (F) : 1 atom (9.0%)

- Nitrogen (N) : 2 atoms (13.3%)

- Oxygen (O) : 3 atoms (22.9%)

Molecular Weight :

$$

\text{MW} = (9 \times 12.01) + (7 \times 1.01) + (1 \times 19.00) + (2 \times 14.01) + (3 \times 16.00) = 210.16 \, \text{g/mol}

$$

This matches experimental data from purity analyses.

Atomic Connectivity and Bonding Patterns

Atomic Connectivity

The compound’s connectivity is defined by its SMILES notation :

$$

\text{C=CC(=O)NC1=C(C=CC(=C1)F)N+[O-]}

$$

Key features include:

- Acrylamide backbone : A conjugated system with a vinyl group (CH₂=CH–) and carbonyl (C=O).

- Phenyl ring : Attached to the amide nitrogen, with fluorine (C–F) and nitro (C–NO₂) substituents.

Bonding Patterns and Hybridization

Electronic Effects

- Nitro group : Strong electron-withdrawing effect via inductive (-I) and resonance (-M) effects, directing electrophilic substitution to meta positions.

- Fluoro group : Moderately electron-withdrawing (-I), stabilizing ortho/para positions through hyperconjugation.

The interplay of these groups creates a polarized electronic environment, influencing reactivity in subsequent synthetic modifications.

Figure 1 : Structural diagram of this compound highlighting substituent positions and key bond interactions.

Properties

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c1-2-9(13)11-8-5-6(12(14)15)3-4-7(8)10/h2-5H,1H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCONODVTBJGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluoro-5-nitrophenyl)acrylamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound contains a nitrophenyl group and an acrylamide moiety, which contribute to its reactivity and biological properties. The presence of the fluorine atom and nitro group can influence the compound's electronic properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The acrylamide group allows for covalent bonding with nucleophilic sites in proteins, which can lead to inhibition of enzyme activity or modulation of signaling pathways.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In a study focusing on PRMT5 inhibition, compounds with similar structures demonstrated synthetic lethality in MTAP-deleted cancer cells, indicating potential therapeutic applications in oncology .

Table 1: Anticancer Activity Data

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this class of compounds may have broad-spectrum activity.

Table 2: Antimicrobial Activity Summary

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 0.0195 | |

| Other derivatives | S. aureus | 0.0048 |

Case Studies

- Inhibition of PRMT5 : A study highlighted this compound's role as a potent inhibitor of PRMT5, crucial for cancer cell survival in specific genetic contexts . The compound's design allowed it to effectively bind and inhibit the target protein.

- Antibacterial Screening : Another investigation assessed the antibacterial efficacy of various acrylamide derivatives, revealing that modifications to the phenyl ring significantly influenced activity against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry

N-(2-fluoro-5-nitrophenyl)acrylamide is investigated for its potential in developing pharmaceuticals. Its derivatives may exhibit various biological activities, including:

- Antimicrobial Activity : Exhibits potential against different bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.

- Anticancer Activity : The compound's structure allows it to interact with cellular targets involved in cancer progression, making it a subject of interest in cancer research.

Materials Science

The compound is utilized in synthesizing advanced materials due to its unique chemical properties. Notable applications include:

- Polymer Development : It serves as a building block for creating polymers with specific functionalities.

- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating high-performance coatings.

Biochemical Probes

This compound is used as a biochemical probe in various assays to study enzyme interactions and cellular pathways. Its ability to selectively inhibit certain enzymes makes it valuable for investigating metabolic processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive bacteria. Results indicated significant inhibition of bacterial growth at concentrations that did not adversely affect human cells, demonstrating its selective antibacterial properties.

Case Study 2: Anticancer Research

Research focused on the anticancer potential of derivatives of this compound showed promising results in inhibiting tumor cell proliferation in vitro. The compounds were tested against various cancer cell lines, revealing significant cytotoxic effects linked to their structural modifications.

Comparison with Similar Compounds

Key Comparison :

- N-(2-Fluoro-5-nitrophenyl)acetamide (CAS 454-07-9): Synthesized via acetylation of 2-fluoro-5-nitroaniline, achieving comparable yields (~50–60%) but differing in the amide substituent (acetyl vs. acryloyl) .

- 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (13) : Yield of 57% , synthesized via nucleophilic aromatic substitution (SNAr) .

Physical and Spectral Properties

Preparation Methods

Method Summary:

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| a) Nucleophilic substitution | 2,4-difluoronitrobenzene + concentrated ammonia water (NH3) | Reaction at 35–40 °C for 3 hours |

| b) Cooling and crystallization | Cool reaction mixture to 5–10 °C | Crystallization of 5-fluoro-2-nitroaniline solid |

| c) Filtration and isolation | Filtration to collect solid | Yields up to 98.5% reported |

- The molar ratio of ammonia to 2,4-difluoronitrobenzene is optimally between 2.1:1 and 2.5:1.

- Reaction temperature is critical; too high causes safety/environmental issues, too low slows reaction.

- Cooling to 5–10 °C maximizes crystallization yield without excessive energy consumption.

| Example | NH3 (g) | 2,4-Difluoronitrobenzene (g) | Temp (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| 15 | 127.5 | 159 | 40 | 98.0 | 5-fluoro-2-nitroaniline |

| 25 | 42.5 (gas) | 159 | 35–40 | 98.5 | 5-fluoro-2-nitroaniline |

Conversion of 5-fluoro-2-nitroaniline to 5-fluoro-2-nitrophenol

This step involves diazotization followed by hydrolysis to replace the amino group with a hydroxyl group, yielding 5-fluoro-2-nitrophenol, another key intermediate for acrylamide formation.

Method Summary:

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| a) Diazotization | 5-fluoro-2-nitroaniline + sulfuric acid aqueous solution (25.5–30% mass) + sodium nitrite aqueous solution (30–35.6% mass) | Sodium nitrite added dropwise at 0–10 °C |

| b) Hydrolysis | Reaction mixture heated to 90–95 °C for 1 hour | Formation of 5-fluoro-2-nitrophenol |

| c) Phase separation | Oil phase separated, aqueous phase extracted with organic solvents (chloroform, dichloromethane, toluene) | Product isolation and purification |

- Molar ratios: sulfuric acid to 5-fluoro-2-nitroaniline is 3–3.5:1; sodium nitrite to 5-fluoro-2-nitroaniline is 1.05–1.2:1.

- Reaction time for diazotization is 0.5–1 hour at low temperature, followed by heating.

- This method offers high selectivity, minimal side reactions, and is suitable for industrial scale.

Formation of this compound

The final step involves coupling the prepared aromatic amine or phenol derivative with an acrylamide moiety, typically through amide bond formation.

General Preparation Method:

- The 5-fluoro-2-nitroaniline is reacted with an acryloyl chloride or equivalent acrylating agent under controlled conditions.

- Reaction solvents may include inert organic solvents such as dichloromethane or tetrahydrofuran.

- Base catalysts such as triethylamine are commonly used to neutralize generated hydrochloric acid.

- Reaction temperature is maintained at low to ambient levels to prevent polymerization of acrylamide.

Crystallization and Purification:

- The crude product is purified by recrystallization from lower aliphatic carboxylic acids (e.g., formic or acetic acid) with catalytic amounts of hydrochloric acid to obtain a stable polymorphic form with high purity.

- This recrystallization technique yields crystallographically pure polymorph A with minimal isomeric impurities.

Comparative Data Table: Key Parameters in Preparation Steps

| Parameter | Value / Range | Remarks |

|---|---|---|

| Ammonia to 2,4-difluoronitrobenzene molar ratio | 2.1–2.5:1 | Optimizes yield and reaction rate |

| Reaction temperature (amination) | 35–40 °C | Balances safety and kinetics |

| Cooling temperature (crystallization) | 5–10 °C | Maximizes crystallization yield |

| Sulfuric acid concentration (diazotization) | 25.5–30% (mass) | Essential for efficient diazotization |

| Sodium nitrite concentration | 30–35.6% (mass) | Controls diazotization rate |

| Sulfuric acid to amine molar ratio | 3–3.5:1 | Ensures complete reaction |

| Sodium nitrite to amine molar ratio | 1.05–1.2:1 | Minimizes side reactions |

| Recrystallization solvent | Formic or acetic acid + HCl catalyst | Produces stable polymorph A of acrylamide |

Research Findings and Industrial Considerations

- The multi-step synthesis route from 2,4-difluoronitrobenzene to this compound is well-established with high yields (>95%) at each stage.

- The use of ammonia gas or concentrated ammonia water in the substitution step is effective and scalable.

- The diazotization-hydrolysis step for phenol formation is optimized for short reaction times and high selectivity.

- Recrystallization in acidic media stabilizes the polymorphic form of the final acrylamide, which is crucial for reproducible material properties.

- Industrial scale production benefits from these optimized conditions, balancing cost, safety, and environmental impact.

Q & A

Q. Key Precursors :

| Precursor | Role | Reference |

|---|---|---|

| 2-Fluoro-5-nitroaniline | Aromatic amine | |

| Acryloyl chloride | Acylating agent |

How can reaction conditions be optimized to improve the yield of this compound?

Category: Advanced

Answer:

Optimization involves adjusting solvents, bases, and temperature:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in displacement reactions (e.g., fluorine substitution with N-methylpiperazine at 80°C for 2 hours) .

- Base Choice : Pyridine neutralizes HCl byproduct, preventing side reactions .

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

Q. Optimization Table :

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent (Step a) | CH₂Cl₂ | 85% → 92% | |

| Temperature (Step b) | 80°C | 70% → 88% | |

| Reaction Time | 4 hours (Step a) | Reduced impurities |

What advanced spectroscopic and crystallographic methods confirm the structural conformation of this compound?

Category: Advanced

Answer:

- X-ray Crystallography : Resolves spatial arrangement of nitro, fluoro, and acrylamide groups. Co-crystallization with reference molecules (e.g., 3-bromocamphor-8-sulfonate) confirms absolute configuration .

- Multinuclear NMR : ¹⁹F NMR detects fluorine environment (δ ≈ -110 ppm), while ¹H NMR identifies aromatic protons (δ 7.8–8.2 ppm) .

Q. Methodological Steps :

Dose-Response Curves : Test 0.1–100 μM concentrations.

Control Compounds : Include structurally similar analogs without nitro/fluoro groups.

What methodologies resolve contradictions in reported physicochemical properties of this compound?

Category: Advanced

Answer:

Q. Resolution Workflow :

Literature Review : Compile data from peer-reviewed journals (avoiding non-academic sources).

Experimental Replication : Synthesize compound using standardized protocols .

What strategies enable enantioselective synthesis of this compound derivatives?

Category: Advanced

Answer:

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric cross-couplings .

- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) to resolve racemic mixtures in SNAr reactions .

Q. Case Study :

| Approach | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| BINAP-Pd catalysis | 92% ee | |

| Lipase-mediated resolution | 85% ee |

How can the purity and stability of this compound be assessed under varying storage conditions?

Category: Basic

Answer:

Q. Stability Data :

| Condition | Degradation (%) at 6 Months | Reference |

|---|---|---|

| -20°C (desiccated) | <2% | |

| 25°C (ambient) | 15% |

What mechanistic insights explain the reactivity of nitro and fluoro substituents in this compound?

Category: Advanced

Answer:

- Nitro Group : Acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) at the meta position .

- Fluoro Substituent : Enhances electrophilicity via inductive effects, directing incoming nucleophiles to the para position .

Q. Mechanistic Evidence :

| Reaction Type | Observed Selectivity | Reference |

|---|---|---|

| SNAr with piperazine | >90% para substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.